molecular formula C27H30O16 B12371096 3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

Cat. No.: B12371096
M. Wt: 610.5 g/mol
InChI Key: ONPBNTNDYXFQTF-JFDRZEAESA-N
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Description

3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one is a complex organic compound characterized by multiple hydroxyl groups and a chromen-4-one core. This compound is notable for its intricate structure, which includes several stereocenters and glycosidic linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromen-4-one core, followed by the introduction of hydroxyl groups and glycosidic linkages. Common synthetic routes include:

    Formation of the Chromen-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Glycosidic Linkage Formation: Glycosylation reactions using glycosyl donors and acceptors under the influence of catalysts like Lewis acids.

Industrial Production Methods

Industrial production methods for this compound may involve the use of biocatalysts or microbial fermentation to achieve high yields and selectivity. These methods are often optimized for large-scale production, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites. The specific pathways involved depend on the particular biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid with comparable biological activities.

    Rutin: A glycoside of quercetin with additional glycosidic linkages.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and glycosidic linkages, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O16/c1-38-14-3-2-10(4-12(14)31)21-22(19(34)17-13(32)5-11(30)6-15(17)40-21)42-25-23(20(35)18(33)16(7-28)41-25)43-26-24(36)27(37,8-29)9-39-26/h2-6,16,18,20,23-26,28-33,35-37H,7-9H2,1H3/t16-,18+,20+,23-,24-,25+,26?,27+/m1/s1

InChI Key

ONPBNTNDYXFQTF-JFDRZEAESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)OC5[C@H]([C@@](CO5)(CO)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O

Origin of Product

United States

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